molecular formula C15H14ClNO4 B1627026 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 892874-60-1

8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B1627026
CAS No.: 892874-60-1
M. Wt: 307.73 g/mol
InChI Key: YBUQJEUWEYOPBG-UHFFFAOYSA-N
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Description

8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C15H14ClNO4 and a molecular weight of 307.73 g/mol. This compound is a derivative of quinoline, featuring a chlorine atom at the 8th position and diethyl ester groups at the 2,3-dicarboxylic acid positions. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester typically involves the following steps:

  • Starting Material: The synthesis begins with 8-chloroquinoline as the starting material.

  • Esterification: The carboxylic acid groups are then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the diethyl ester.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale esterification setups to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Hydroquinoline Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from substitution reactions.

Scientific Research Applications

8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester: Similar structure with chlorine at the 7th position.

  • 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester: Contains two chlorine atoms at different positions.

  • 7-Bromoquinoline-2,3-dicarboxylic acid diethyl ester: Similar structure with bromine instead of chlorine.

Uniqueness: 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern and the presence of diethyl ester groups, which influence its reactivity and applications compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

diethyl 8-chloroquinoline-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUQJEUWEYOPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588880
Record name Diethyl 8-chloroquinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892874-60-1
Record name 2,3-Diethyl 8-chloro-2,3-quinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892874-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 8-chloroquinoline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 892874-60-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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